lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C5H7N3O2Li. It is known for its unique structure, which includes a lithium ion coordinated with a dimethyl-1H-1,2,4-triazole-3-carboxylate ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 1,2,4-triazole derivatives with lithium salts. One common method includes the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate, which is then reacted with lithium hydroxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can be performed using common reducing agents, but specific details are scarce.
Substitution: The triazole ring can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of nitrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include lithium hydroxide, methanol, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, esterification reactions yield methyl-1H-1,2,4-triazole-3-carboxylate, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other triazole derivatives and as a reagent in various organic reactions.
Biology: The compound’s triazole moiety is of interest for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with molecular targets through the triazole ring. The compound can form coordination complexes with metal ions and participate in hydrogen bonding and π-π interactions. These interactions can influence various biochemical pathways and cellular processes, making it a valuable compound for research in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate
- Lithium 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate
- Methyl-1H-1,2,4-triazole-3-carboxylate
Uniqueness
Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific coordination with lithium ions and the presence of the dimethyl-1H-1,2,4-triazole-3-carboxylate ligand. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields .
Biological Activity
Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate (LiDMTc) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
LiDMTc is characterized by the coordination of a lithium ion to a dimethyl-1H-1,2,4-triazole-3-carboxylate moiety. The triazole ring is known for its versatility in biological interactions due to its ability to form hydrogen bonds and coordinate with metal ions.
The biological activity of LiDMTc is attributed to its interaction with various molecular targets. The triazole ring can modulate enzyme activity and receptor interactions, while the lithium ion enhances the compound's solubility and stability. This dual action may contribute to its therapeutic potential across different biological systems.
Antimicrobial Activity
LiDMTc has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : Studies have shown that LiDMTc can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound has also been effective against certain fungal pathogens, suggesting its potential as an antifungal agent.
Antiviral Activity
Recent investigations into the antiviral properties of LiDMTc reveal promising results:
- Mechanism : The compound appears to interfere with viral replication processes, potentially by inhibiting specific viral enzymes.
- Case Study : In vitro studies have shown that LiDMTc reduces viral load in cell cultures infected with common viruses, indicating its potential as a therapeutic agent against viral infections.
Anticancer Activity
LiDMTc's anticancer potential has been a focal point of research:
- Cytotoxic Effects : In vitro assays reveal that LiDMTc exhibits cytotoxicity against various cancer cell lines. For example, it has shown significant effects on leukemia cell lines, with IC50 values indicating effective dose-response relationships.
Compound | Cell Line | IC50 (µM) |
---|---|---|
LiDMTc | K562 | 13.6 |
LiDMTc | CCRF-SB | 112 |
- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been documented. It promotes cell cycle arrest and increases subG1 phase accumulation in treated cells.
Comparative Analysis with Similar Compounds
LiDMTc can be compared with other triazole derivatives to highlight its unique properties:
Compound Name | Description |
---|---|
Lithium 1H-1,2,4-triazole-3-carboxylate | Parent compound without lithium ion |
Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate | Similar structure with different substitution patterns |
These comparisons underscore how the presence of the lithium ion in LiDMTc enhances its biological activity relative to other triazole derivatives.
Research Findings and Case Studies
Several studies have explored the biological activities of LiDMTc:
- Antimicrobial Studies : A study published in ACS Applied Materials & Interfaces highlighted LiDMTc's effectiveness against resistant bacterial strains .
- Antiviral Research : Research conducted on viral inhibition mechanisms revealed that LiDMTc significantly reduced replication rates in infected cells .
- Cancer Research : A recent article documented the cytotoxic effects of LiDMTc on leukemia cells, emphasizing its potential as a novel anticancer agent .
Properties
IUPAC Name |
lithium;1,5-dimethyl-1,2,4-triazole-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Li/c1-3-6-4(5(9)10)7-8(3)2;/h1-2H3,(H,9,10);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUVPRJZSLJPLY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=NN1C)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219375-51-4 | |
Record name | lithium(1+) dimethyl-1H-1,2,4-triazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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